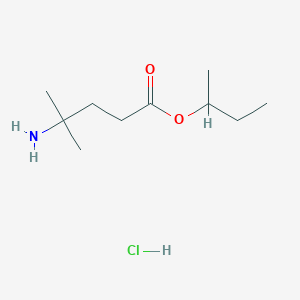![molecular formula C8H7ClN2O B1523952 {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol CAS No. 1251924-50-1](/img/structure/B1523952.png)
{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol
Descripción general
Descripción
“{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol” is a chemical compound with the CAS Number: 1251924-50-1. It has a molecular weight of 182.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol” is1S/C8H7ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2 . This indicates that the compound has a complex ring structure, which includes an imidazo[1,2-a]pyridine ring substituted with a chlorine atom and a methanol group.
Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the introduction of the imidazopyridine moiety into larger, more complex molecules, which can be crucial for the development of new pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol is used to create derivatives that may have potential therapeutic effects. Researchers utilize it to synthesize compounds that can be tested for activity against a range of diseases .
Cancer Research
The compound has been used in the design and synthesis of molecules with potential anticancer properties. It’s particularly relevant in the study of phosphatidylinositol 3-kinase (PI3K) inhibitors, which are a class of drugs being investigated for cancer treatment .
Antiproliferative Activity
Studies have involved using derivatives of this compound to test antiproliferative activity on various cancer cell lines, including lung cancer, neuroblastoma, and breast cancer cells. This helps in understanding the compound’s effectiveness in inhibiting the growth of cancer cells .
Biological Evaluation
The biological evaluation of derivatives of {8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol includes assessing their potential as therapeutic agents. This involves a variety of bioassays to determine the biological activity and pharmacological profile .
Chemical Research
In chemical research, this compound is used to study reaction mechanisms and the development of new synthetic methodologies. It’s a valuable tool for chemists looking to discover new reactions or improve existing ones .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .
Propiedades
IUPAC Name |
(8-chloroimidazo[1,2-a]pyridin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRGCSQCPZUJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)


![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)




![2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B1523891.png)
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)